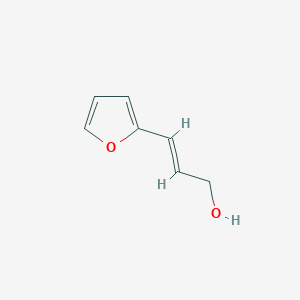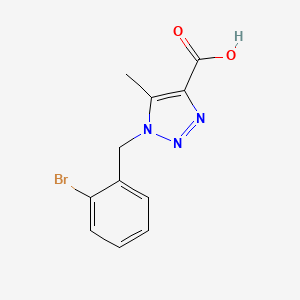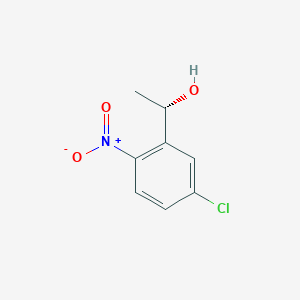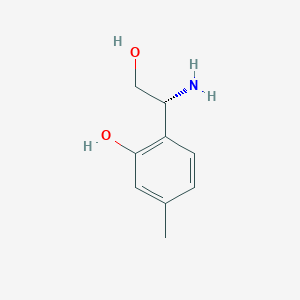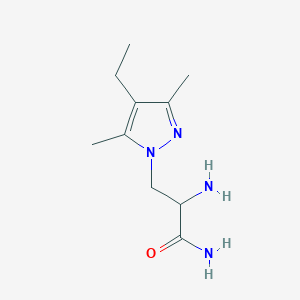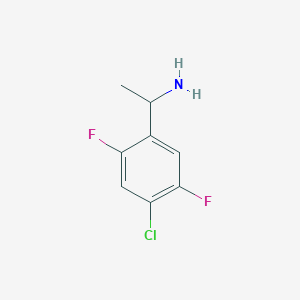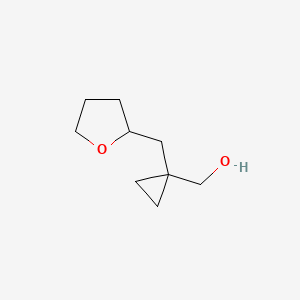![molecular formula C13H23NO B13615379 13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
13-Azabicyclo[10.2.0]tetradecan-14-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Azabicyclo[10.2.0]tetradecan-14-one is a β-lactam compound, which is a crucial component in the structure of various antibiotics. This compound is known for its unique bicyclic structure, which contributes to its stability and reactivity. It has been extensively studied for its polymorphic transformations and its role in pharmaceutical applications .
Méthodes De Préparation
The synthesis of 13-Azabicyclo[10.2.0]tetradecan-14-one typically involves the formation of the β-lactam ring through cyclization reactions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and precise pH levels .
Analyse Des Réactions Chimiques
13-Azabicyclo[10.2.0]tetradecan-14-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced β-lactam derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound. .
Applications De Recherche Scientifique
13-Azabicyclo[10.2.0]tetradecan-14-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s β-lactam structure makes it a valuable tool in studying enzyme interactions, particularly with β-lactamases.
Medicine: It serves as a core structure in the development of antibiotics, contributing to the fight against bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products
Mécanisme D'action
The mechanism of action of 13-Azabicyclo[10.2.0]tetradecan-14-one involves its interaction with bacterial enzymes, particularly β-lactamases. The compound inhibits these enzymes by forming a stable acyl-enzyme complex, which prevents the bacteria from synthesizing their cell walls. This leads to bacterial cell lysis and death .
Comparaison Avec Des Composés Similaires
13-Azabicyclo[10.2.0]tetradecan-14-one can be compared with other β-lactam compounds such as penicillin and cephalosporin. While all these compounds share the β-lactam ring, this compound is unique due to its bicyclic structure, which provides enhanced stability and reactivity. Similar compounds include:
Penicillin: Known for its broad-spectrum antibacterial activity.
Cephalosporin: Noted for its resistance to β-lactamase enzymes.
Carbapenem: Recognized for its effectiveness against multi-drug resistant bacteria
This comprehensive overview highlights the significance of this compound in various fields of scientific research and its potential for future applications.
Propriétés
Formule moléculaire |
C13H23NO |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
13-azabicyclo[10.2.0]tetradecan-14-one |
InChI |
InChI=1S/C13H23NO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12(11)14-13/h11-12H,1-10H2,(H,14,15) |
Clé InChI |
QZGCOFZRRZPWHB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC2C(CCCC1)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)

